molecular formula C14H11ClO6 B13733742 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid

7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid

Cat. No.: B13733742
M. Wt: 310.68 g/mol
InChI Key: IPEFIQPWJFFNKI-UHFFFAOYSA-N
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Description

7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H11ClO6. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a butanoyloxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid typically involves the esterification of 6-chloro-2-oxochromene-3-carboxylic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-oxochromene-3-carboxylic acid: Lacks the butanoyloxy group.

    7-Hydroxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains a hydroxy group instead of a butanoyloxy group.

    7-Acetoxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains an acetoxy group instead of a butanoyloxy group.

Uniqueness

The presence of the butanoyloxy group at the 7th position imparts unique chemical and biological properties to 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid, distinguishing it from other similar compounds. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C14H11ClO6

Molecular Weight

310.68 g/mol

IUPAC Name

7-butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H11ClO6/c1-2-3-12(16)20-11-6-10-7(5-9(11)15)4-8(13(17)18)14(19)21-10/h4-6H,2-3H2,1H3,(H,17,18)

InChI Key

IPEFIQPWJFFNKI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

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